Benzyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Description

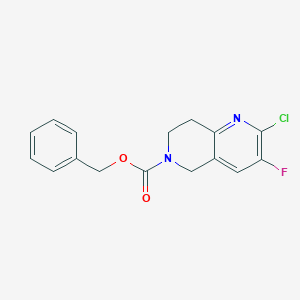

Benzyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a bicyclic heteroaromatic compound featuring a naphthyridine core substituted with chlorine (C2), fluorine (C3), and a benzyl ester group at the 6-position.

Properties

Molecular Formula |

C16H14ClFN2O2 |

|---|---|

Molecular Weight |

320.74 g/mol |

IUPAC Name |

benzyl 2-chloro-3-fluoro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |

InChI |

InChI=1S/C16H14ClFN2O2/c17-15-13(18)8-12-9-20(7-6-14(12)19-15)16(21)22-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2 |

InChI Key |

RBMBPXPPQROZST-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=CC(=C(N=C21)Cl)F)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Carbamate Protecting Group Strategy

- Starting from precursors bearing carbamate protecting groups (tert-butoxycarbonyl, benzyloxycarbonyl), the protecting group is removed under acidic conditions to reveal the free amine or carboxylate functionality required for subsequent steps.

- Typical deprotection conditions involve treatment with trifluoroacetic acid (TFA) or hydrochloric acid in solvents like dichloromethane, chloroform, or 1,4-dioxane at temperatures ranging from -20 °C to 80 °C. This step yields intermediates critical for further functionalization.

Condensation and Cyclization

- The core 7,8-dihydro-1,6-naphthyridine scaffold can be formed by condensation of amines with sulfone derivatives or via Pictet–Spengler-type cyclization reactions.

- Asymmetric synthesis methods have been developed to introduce chirality, including enantioselective transfer hydrogenation of dihydronaphthyridine intermediates, which establishes stereogenic centers in the tetrahydronaphthyridine core.

- One-pot hydroamination/cyclization reactions have been employed to efficiently construct the dihydronaphthyridine ring system, reducing the number of synthetic steps and improving overall yield and optical purity.

Halogenation and Fluorination

- Introduction of chlorine and fluorine substituents is typically achieved through selective halogenation reactions on pre-formed naphthyridine intermediates.

- Chlorination often uses chlorinating agents compatible with sensitive functional groups, while fluorination may require specialized reagents or conditions to achieve regioselectivity at position 3 on the ring.

Oxidation of Sulfide to Sulfone

- Sulfide intermediates are oxidized to sulfone derivatives using oxidizing agents such as peroxides, peracids, or oxone in solvents like dichloromethane or dimethylformamide at temperatures from 0 °C to reflux.

- This oxidation is crucial for enabling subsequent nucleophilic substitution or condensation reactions.

Esterification and Benzyl Protection

- The benzyl ester group is introduced typically via esterification of the carboxylate intermediate with benzyl alcohol or benzyl halides under basic or coupling conditions.

- Protecting groups on the nitrogen or other reactive sites are maintained or removed as necessary to avoid side reactions during esterification.

Representative Reaction Conditions and Yields

Detailed Research Findings

Asymmetric Synthesis : A recent advanced method involves enantioselective transfer hydrogenation of dihydronaphthyridine intermediates to establish chirality with high enantiomeric excess (>99.9% ee). This method reduces the number of synthetic steps from nine to six and improves overall yield from approximately 4% to 25%.

One-Pot Cyclization/Amination : The development of a one-pot hydroamination/cyclization reaction allows efficient construction of the dihydronaphthyridine ring, significantly streamlining the synthetic process and minimizing purification steps.

Protecting Group Manipulation : Carbamate protecting groups are strategically employed and removed to control reactivity during multi-step synthesis, enabling selective functionalization of nitrogen atoms without affecting other sensitive groups.

Oxidation and Substitution : Oxidation of sulfide to sulfone intermediates facilitates nucleophilic substitution reactions, which are critical for introducing various substituents including halogens and alkyl groups.

Summary Table of Preparation Steps

| Preparation Step | Description | Key Reagents/Conditions | Outcome/Role in Synthesis |

|---|---|---|---|

| Carbamate Protecting Group Removal | Acid-mediated cleavage of Boc or Cbz groups | TFA or HCl; DCM, chloroform; -20 to 80 °C | Frees amine or carboxylate for further reactions |

| Core Scaffold Formation | Condensation of amines with sulfone derivatives or Pictet–Spengler-type cyclization | Amines, sulfone intermediates; DMF, THF | Constructs the 7,8-dihydro-1,6-naphthyridine core |

| Oxidation | Conversion of sulfide to sulfone | Peroxides, peracids, oxone; DCM, DMF | Enables subsequent substitution reactions |

| Halogenation | Introduction of chlorine and fluorine substituents | Chlorinating/fluorinating agents | Adds functional groups at desired ring positions |

| Esterification | Formation of benzyl ester protecting group on carboxylate | Benzyl alcohol/halide; coupling agents | Protects carboxyl group, facilitates purification |

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of new functional groups or the modification of existing ones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different substituents, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Benzyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is investigated for its potential as a therapeutic agent. Its derivatives have shown promising results in anticancer studies by inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cyclin-dependent kinase inhibition. For example:

| Study | Findings |

|---|---|

| Anticancer Activity (2021) | Demonstrated inhibition of tumor growth in vitro and in vivo by inducing apoptosis through CDK inhibition. |

| Mechanistic Insights (2022) | Identified molecular interactions with proteins involved in cancer signaling pathways. |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents enhances its efficacy:

| Study | Findings |

|---|---|

| Antimicrobial Efficacy Assessment (2020) | Compounds similar to Benzyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various modifications leading to new compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of Benzyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations in the Naphthyridine Core

Key structural analogs include tert-butyl derivatives with chloro, fluoro, or trifluoromethyl substituents. A comparative analysis is summarized below:

Key Observations :

- Chloro vs. Fluoro Substitution : The electron-withdrawing chlorine at C2 enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., Suzuki couplings) . Fluorine at C3 introduces steric and electronic effects that may alter hydrogen-bonding interactions, as discussed in crystallographic studies .

- Ester Group Impact: Benzyl esters are more labile under acidic or hydrogenolytic conditions compared to tert-butyl esters, which require strong acids (e.g., TFA) for cleavage .

Pharmaceutical Intermediates

- tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1151665-15-4) serves as a precursor in kinase inhibitor synthesis, undergoing Pd-catalyzed cross-coupling with benzophenone imine .

- Benzyl Analogs: Potential use in prodrug design due to esterase-sensitive benzyl groups .

Crystallographic Insights

- While direct data are lacking for the benzyl derivative, tert-butyl analogs exhibit predictable hydrogen-bonding networks, with graph set analysis (e.g., R₂²(8) motifs) stabilizing crystal structures .

Biological Activity

Benzyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS: 2135332-71-5) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on available literature and research findings.

Synthesis

The synthesis of Benzyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine derivatives typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate starting materials under controlled conditions to yield the desired naphthyridine structure. Various methods have been reported in the literature, including cyclization and substitution reactions involving halogenated precursors .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of naphthyridine derivatives. For instance, compounds similar to Benzyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine have demonstrated significant inhibition of cancer cell proliferation by targeting key signaling pathways such as PI3K and MAPK .

A study indicated that naphthyridine derivatives could induce apoptosis in various cancer cell lines, suggesting their utility as chemotherapeutic agents . The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Antimicrobial Activity

Benzyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine derivatives have also shown promising antimicrobial activity. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of halogen substituents appears to enhance their antimicrobial efficacy .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Anticancer Activity (2021) | Demonstrated that naphthyridine derivatives inhibited tumor growth in vitro and in vivo models by inducing apoptosis through CDK inhibition. |

| Antimicrobial Efficacy Assessment (2020) | Showed that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |

| Mechanistic Insights into Biological Activity (2022) | Identified specific molecular interactions between naphthyridine derivatives and target proteins involved in cancer signaling pathways. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Benzyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step functionalization of the 7,8-dihydro-1,6-naphthyridine core. A common approach involves:

Core Formation : Cyclization of substituted pyridine precursors (e.g., tert-butyl carboxylate derivatives) under acidic or basic conditions .

Chlorination/Fluorination : Sequential halogenation using reagents like POCl₃ for chlorination and Selectfluor® for fluorine introduction at positions 2 and 3 .

Benzyl Protection : Final benzylation via coupling reactions (e.g., benzoyl chloride in anhydrous THF with NaH as a base) to stabilize the carbamate group .

- Critical Note : Reaction conditions must be optimized to avoid over-halogenation and ensure regioselectivity.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns. Key signals include:

- δ ~8.7 ppm (d, J=2.4 Hz) for the aromatic proton adjacent to chlorine .

- δ ~5.2 ppm (s) for the benzyl CH₂ group .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for refinement, with ORTEP-3 for graphical representation of hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected at ~349.1 Da).

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 2-chloro-3-fluoro substituents in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The chlorine at position 2 creates steric bulk, limiting nucleophilic substitution. Fluorine at position 3, being electron-withdrawing, activates the ring for electrophilic attacks but deactivates it for SNAr reactions .

- Experimental Design :

- Use Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids to test reactivity.

- Monitor regioselectivity via HPLC-MS and compare with DFT calculations .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer :

- Refinement Protocols : Use SHELXL for high-resolution data to model disorder in the benzyl group or fluorinated positions .

- Hydrogen-Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify patterns in molecular packing, which may explain variations in reported unit cell parameters .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Studies : Use MOE or AutoDock Vina to model binding to ATP pockets, leveraging the naphthyridine core’s planar structure.

- SAR Insights : Compare with analogs like AMG 925 (a FLT3/CDK4 inhibitor) to identify critical substituents (e.g., fluorine enhances binding affinity via hydrophobic interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.